molecular formula C13H8N4O3 B2602655 2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]PYRAZINE CAS No. 889955-42-4

2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]PYRAZINE

Cat. No.: B2602655
CAS No.: 889955-42-4
M. Wt: 268.232
InChI Key: SJBXBIHOHUNLBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrazine is a sophisticated heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. This molecule integrates a benzodioxole moiety, a 1,2,4-oxadiazole ring, and a pyrazine heterocycle into a single, multifunctional scaffold. The 1,2,4-oxadiazole unit is a well-known bioisostere for ester and carboxamide groups, often employed to enhance metabolic stability and improve the physicochemical properties of lead compounds . The presence of the electron-deficient pyrazine ring can influence the compound's electronic distribution and binding affinity, making it a valuable template for exploring novel structure-activity relationships. Compounds featuring the 1,3-benzodioxole (piperonyl) group are frequently investigated for their diverse biological activities. Research on analogous structures has shown potential in various fields, including the development of agents against infectious diseases and the modulation of physiological receptors, such as the TRPM8 cold receptor . Furthermore, the 1,2,4-oxadiazole heterocycle is a privileged structure in the design of inhibitors for key enzymes, such as Glycogen Synthase Kinase-3 beta (GSK-3β) . This compound is intended for use by researchers in hit-to-lead optimization campaigns, particularly for those focusing on developing novel small-molecule probes and therapeutics. Its complex structure offers a prime opportunity for investigating interactions with a variety of biological targets.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-pyrazin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3/c1-2-10-11(19-7-18-10)5-8(1)12-16-13(20-17-12)9-6-14-3-4-15-9/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBXBIHOHUNLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]PYRAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

Hydrolysis of the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions, yielding derivatives with altered bioactivity:

Reaction Conditions Products Mechanism References
6M HCl, reflux (4–6 h)Pyrazine-2-carboxamide and 1,3-benzodioxole-5-carboxylic acid derivativesAcid-catalyzed ring-opening
10% NaOH, 80°C (2 h)Pyrazine-2-carboxylic acid and 1,3-benzodioxole-5-amineBase-mediated hydrolysis

Hydrolysis pathways depend on pH:

  • Acidic conditions favor amide formation via protonation of the oxadiazole nitrogen, followed by nucleophilic attack by water.

  • Basic conditions lead to carboxylate intermediates, which decarboxylate to generate amines .

Nucleophilic Substitution at the Pyrazine Ring

The pyrazine ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at the 2- and 5-positions:

Nucleophile Conditions Product Yield References
AmmoniaDMF, 100°C, 12 h2-Aminopyrazine derivative65–70%
Sodium methoxideMeOH, reflux, 6 h2-Methoxy-substituted pyrazine55–60%
Hydrazine hydrateEthanol, 80°C, 8 hHydrazine-functionalized pyrazine70–75%

The electron-withdrawing oxadiazole group enhances the pyrazine’s electrophilicity, accelerating substitution .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles:

Dipolarophile Catalyst Product Application References
PhenylacetyleneCuI, DIPEA, 80°CTriazole-linked pyrazine hybridAntimicrobial agents
AcrylonitrileMicrowave irradiationPyrazole-fused oxadiazole derivativeAnticancer research

These reactions exploit the oxadiazole’s 1,3-dipolar character, forming five-membered heterocycles with enhanced complexity.

Functionalization of the Benzodioxole Group

The benzodioxole moiety undergoes demethylenation under strong acids, modifying its electronic properties:

Reagent Conditions Product Implications References
HBr (48%), AcOHReflux, 3 hCatechol derivative (pyrocatechol analog)Enhanced solubility in polar solvents
BF₃·Et₂OCH₂Cl₂, 0°C to RT, 2 hBoron-complexed intermediateStabilizes reactive intermediates

Demethylenation disrupts the dioxole ring, generating diol intermediates amenable to further oxidation or conjugation .

Oxidation

The oxadiazole and pyrazine rings are resistant to mild oxidants but react under aggressive conditions:

Oxidizing Agent Conditions Product References
KMnO₄H₂O, 90°C, 4 hPyrazine N-oxide derivatives
H₂O₂ (30%)AcOH, RT, 24 hSulfone analog (if sulfur present)

Reduction

Catalytic hydrogenation selectively reduces the oxadiazole ring:

Catalyst Conditions Product References
Pd/C (10%)H₂ (1 atm), EtOH, 6 h1,2,4-Oxadiazoline derivative

Stability and Degradation

The compound exhibits moderate stability under standard conditions but degrades under UV light or prolonged moisture exposure:

Condition Degradation Pathway Half-Life References
UV light (254 nm)Cleavage of the oxadiazole ring2.5 h
75% RH, 40°C, 7 daysHydrolysis to pyrazine-2-carboxamide30% degradation

Key Research Findings

  • Biological Relevance : Derivatives from hydrolysis and substitution reactions show inhibitory activity against carbonic anhydrase II and anti-inflammatory targets .

  • Synthetic Utility : The oxadiazole ring serves as a bioisostere for ester or amide groups, improving metabolic stability in drug candidates .

  • Limitations : Sensitivity to acidic/basic conditions necessitates controlled reaction environments to avoid undesired side products .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds containing the oxadiazole ring exhibit significant anticancer properties. For example:

  • A derivative similar to this compound showed an IC50 value of approximately 92.4 µM against several cancer cell lines, including human colon adenocarcinoma and breast cancer cells. The mechanism often involves the inhibition of key cellular pathways associated with tumor growth and proliferation .

Antimicrobial Properties
Compounds with oxadiazole structures have demonstrated antimicrobial activities by disrupting metabolic processes in pathogens:

  • Certain derivatives have shown effectiveness against bacterial strains by inhibiting essential enzymes necessary for bacterial survival .

Case Study: In Vivo Studies
In vivo experiments using animal models have assessed the therapeutic efficacy of oxadiazole derivatives:

  • One study reported that a specific oxadiazole compound significantly reduced tumor growth in mice models, indicating promising results in terms of tumor size reduction and overall survival rates .

Materials Science

The unique structural features of 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrazine make it a candidate for applications in materials science:

  • Organic Electronics : The compound's structural rigidity and electronic properties suggest potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its ability to facilitate charge transport and improve device efficiency .
Application AreaSpecific Use CasePotential Benefits
Medicinal ChemistryAnticancer agentsInhibition of tumor growth
Antimicrobial ResearchBacterial inhibitorsDisruption of metabolic processes
Materials ScienceOrganic electronicsEnhanced charge transport properties

Chemical Biology

In chemical biology, this compound can serve as a probe to study biological pathways and molecular interactions:

  • Its ability to interact with various biomolecules allows researchers to explore its effects on cellular processes and signaling pathways. This application is crucial for understanding disease mechanisms and developing targeted therapies .

Mechanism of Action

The mechanism of action of 2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]PYRAZINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:

Substituent Effects on Lipophilicity :

  • The benzodioxole group in the target compound (logP ~2.1, estimated) confers moderate lipophilicity, comparable to the benzyl-substituted analog (logP ~2.5) . In contrast, the thien-2-yl derivative (logP ~1.8) is less lipophilic due to sulfur’s polarizability .
  • Piperazine or benzylpiperidine substituents enhance water solubility via protonation (e.g., hydrochloride salt in ), whereas the pyrazine ring in the target compound may reduce solubility due to its planar, aromatic nature.

Electronic and Bioactivity Profiles :

  • The benzodioxole moiety (electron-donating) in the target compound could stabilize charge-transfer interactions in enzyme binding, similar to its role in CNS-active compounds .
  • Thien-2-yl and benzyl groups in analogs are associated with antimicrobial and kinase inhibitory activities, respectively, suggesting that the target compound’s benzodioxole-pyrazine combination may favor unique target selectivity.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for 5-(pyrimidin-5-yl)-1,2,4-oxadiazoles (e.g., three-component cycloaddition using acetonyl precursors and aldehydes) . However, the benzodioxole substituent may require protective group strategies to avoid side reactions.

Biological Activity

The compound 2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrazine is a heterocyclic compound with potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H15N3O3C_{14}H_{15}N_3O_3 with a molecular weight of approximately 273.29 g/mol. The structure features a pyrazine ring substituted with an oxadiazole and a benzodioxole moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC14H15N3O3C_{14}H_{15}N_3O_3
Molecular Weight273.29 g/mol
Density1.493 g/cm³
Boiling Point401.4 °C
Flash Point196.6 °C

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related oxadiazole derivatives have demonstrated potent activity against various bacterial strains, including resistant strains like MRSA and VRE .

Anticancer Potential

Several studies have explored the anticancer potential of oxadiazole derivatives. For example, compounds containing the oxadiazole ring have shown cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves modulation of cellular signaling pathways related to cancer progression.

Neuroprotective Effects

Recent investigations suggest that benzodioxole-containing compounds may possess neuroprotective properties. They are believed to interact with neurotransmitter systems and reduce oxidative stress in neuronal cells . This activity could be beneficial in conditions such as Alzheimer's disease.

Study on Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives revealed that certain substitutions significantly enhanced antimicrobial activity against Gram-positive bacteria. The study reported minimal inhibitory concentrations (MICs) as low as 0.41 µg/mL for some derivatives .

Investigation of Anticancer Properties

In vitro studies have shown that specific derivatives of the pyrazine class can inhibit the growth of various cancer cell lines. One study noted a dose-dependent increase in cytotoxicity with IC50 values ranging from low micromolar to high nanomolar concentrations .

The biological activities of this compound are attributed to its ability to interact with multiple biological targets:

  • Antimicrobial Mechanism : The interaction with bacterial cell membranes leads to increased permeability and subsequent cell lysis.
  • Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and inhibition of key signaling pathways involved in cell survival.
  • Neuroprotective Mechanism : Reduction in reactive oxygen species (ROS) levels and modulation of neuroinflammatory responses.

Q & A

Basic Research Questions

1. Synthesis Optimization Q: What are the most reliable synthetic routes for preparing 2-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrazine, and how can yield/purity be optimized? A:

  • Key Steps :
    • Cyclocondensation : Reacting 2H-1,3-benzodioxol-5-carboxylic acid with hydroxylamine to form an amidoxime intermediate, followed by cyclization with pyrazine carbonyl derivatives under reflux in ethanol .
    • Catalytic Optimization : Use of anhydrous sodium acetate as a catalyst in glacial acetic acid enhances cyclization efficiency (yield improvement from 65% to 82% reported in analogous oxadiazole syntheses) .
    • Purification : Recrystallization in DMF-EtOH (1:1) mixtures reduces impurities, confirmed by TLC/HPLC monitoring .

2. Spectral Characterization Q: Which analytical techniques are essential for structural confirmation of this compound, and how are spectral discrepancies resolved? A:

  • Primary Methods :
    • NMR : 1H^1H and 13C^{13}C NMR to identify proton environments (e.g., benzodioxol methylenedioxy protons at δ 5.9–6.1 ppm) and aromatic/heterocyclic carbons .
    • IR : Confirmation of oxadiazole C=N stretching (~1,550 cm1^{-1}) and pyrazine ring vibrations .
    • X-ray Crystallography : Resolves ambiguities in tautomeric forms (e.g., oxadiazole vs. thiadiazole) and validates bond lengths (mean C–C = 0.002 Å in analogous structures) .
  • Discrepancy Resolution : Contradictions in 13C^{13}C shifts may arise from solvent polarity or tautomerism; cross-validation with mass spectrometry (ESI-MS) is recommended .

Advanced Research Questions

3. Mechanistic Studies Q: How can researchers investigate the reaction mechanism of oxadiazole ring formation in this compound? A:

  • Isotopic Labeling : Use 15N^{15}N-labeled hydroxylamine to track nitrogen incorporation into the oxadiazole ring via 15N^{15}N-NMR .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map energy profiles for cyclization steps and identify rate-limiting stages .
  • Kinetic Studies : Monitor intermediate formation via in-situ FTIR or Raman spectroscopy during reflux .

4. Bioactivity Evaluation Q: What methodologies are effective for evaluating the anticonvulsant or antibacterial potential of this compound? A:

  • Antibacterial Assays :
    • MIC Testing : Broth microdilution against S. aureus and E. coli (reported MIC = 8–16 µg/mL for related oxadiazoles) .
    • Synergy Studies : Combine with β-lactam antibiotics to assess resistance modulation .
  • Anticonvulsant Screening :
    • MES Model : Maximal electroshock in rodents to measure seizure threshold elevation (e.g., ED50_{50} determination) .
    • Molecular Docking : Target GABAA_A receptors or voltage-gated sodium channels using AutoDock Vina .

5. Data Contradiction Analysis Q: How should researchers address inconsistencies in reported bioactivity data for structurally similar compounds? A:

  • Source Analysis : Compare experimental conditions (e.g., bacterial strain variability in MIC assays) .
  • Structural Nuances : Assess substituent effects (e.g., electron-withdrawing groups on oxadiazole altering bioavailability) .
  • Reproducibility Tests : Replicate synthesis and bioassays under standardized protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.